![molecular formula C20H21NO6 B2696129 Methyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate CAS No. 1794784-93-2](/img/structure/B2696129.png)
Methyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate, also known as MEPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MEPA is a member of the benzamide family and is commonly used as a chemical probe for studying protein-protein interactions.
Scientific Research Applications
Synthesis and Applications
- Synthetic Routes and Pharmaceutical Applications : Methyl-2-formyl benzoate serves as a bioactive precursor in organic synthesis, showing a variety of pharmacological activities such as antifungal, antihypertensive, anticancer, and antiulcer properties. It acts as an excellent precursor for new bioactive molecules due to its significant role in organic synthesis, making it a critical component in the preparation of medical products (Farooq & Ngaini, 2019).
Environmental Impact and Degradation
- Degradation by Advanced Oxidation Processes : Research on acetaminophen degradation via advanced oxidation processes (AOPs) discusses various by-products, biotoxicity, and proposed degradation pathways. While focusing on acetaminophen, this study provides insights into how similar compounds might undergo environmental degradation and the potential impacts on ecosystems (Qutob et al., 2022).
Pharmacological Properties
- Neuroprotective and Osteogenic Properties : Osthole, a compound with a structure that includes benzoate units, showcases multiple pharmacological actions such as neuroprotective, osteogenic, immunomodulatory, and anticancer activities. Its mechanisms are thought to be related to modulatory effects on cAMP and cGMP levels, suggesting a potential avenue for research into similar compounds (Zhang et al., 2015).
Potential as Alternative Medicine
- Bioactivities and Pharmacological Properties of Osthole : This review underscores the importance of exploring natural products, like osthole, for their diverse bioactivities. Such investigations highlight the broader interest in compounds derived from or related to methyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate for their potential health benefits and applications in alternative medicine (Zhang et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 4-aminobenzoate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-[[2-[2-(4-ethoxyphenyl)acetyl]oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-3-26-15-10-8-14(9-11-15)12-19(23)27-13-18(22)21-17-7-5-4-6-16(17)20(24)25-2/h4-11H,3,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWSPFWLZIXWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B2696046.png)
![(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2696047.png)
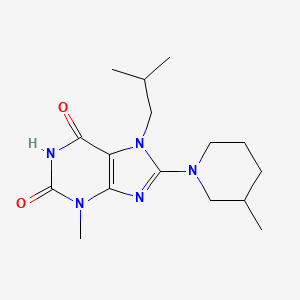
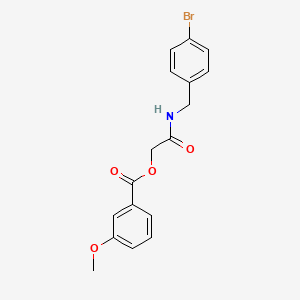
![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2696051.png)
![2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696052.png)
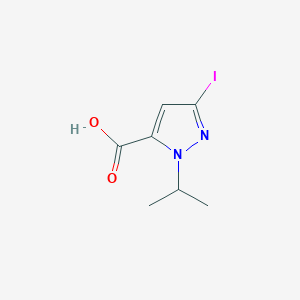
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide](/img/no-structure.png)
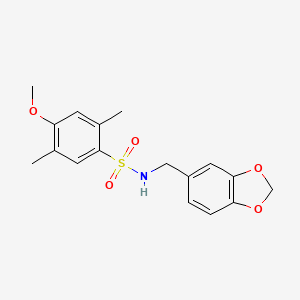
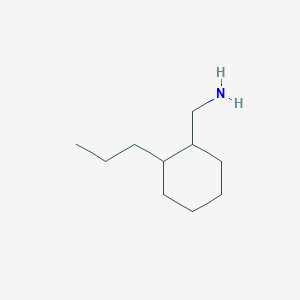

![6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696062.png)

